
Bis(4-bromophenyl)phenylphosphine oxide
Overview
Description
Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group is oxidized to form the phosphine oxide.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Overview
Bis(4-bromophenyl)phenylphosphine oxide is a significant compound in organophosphorus chemistry, characterized by its unique structure comprising a phosphorus atom bonded to three phenyl groups, with two of them substituted with bromine atoms. This compound exhibits diverse applications across various scientific fields, including coordination chemistry, materials science, and medicinal chemistry.
Coordination Chemistry
One of the primary applications of this compound is as a ligand in coordination chemistry. It forms stable complexes with various metal centers, particularly palladium and platinum. These complexes are crucial in catalyzing reactions such as cross-coupling processes, which are essential in synthetic organic chemistry. The coordination enhances the reactivity and selectivity of these metal catalysts, making them valuable for industrial applications.
Materials Science
In materials science, this compound is utilized in the development of advanced materials. Its ability to form stable complexes allows it to be incorporated into polymer matrices, leading to the creation of porous polymers that exhibit enhanced thermal stability and mechanical properties . These materials find applications in high-performance coatings, electronic devices, and sensors.
The compound has also been studied for its biological activities. Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an IC50 value of 3.5 µM against Bacillus subtilis and 4.0 µM against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents.
In terms of cytotoxicity, studies have demonstrated that this compound displays notable effects on cancer cell lines. For example, it has an IC50 value of approximately 25 µM against the HL-60 leukemia cell line. These findings highlight its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of phosphine oxides to improve their biological properties. Modifications to the phenyl groups can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells. For instance, derivatives containing substituents like methyl or ethyl groups have shown increased potency against resistant bacterial strains compared to the parent compound.
Mechanism of Action
The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .
Comparison with Similar Compounds
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-chlorophenyl)phenylphosphine oxide
- Bis(4-methylphenyl)phenylphosphine oxide
Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .
Biological Activity
Bis(4-bromophenyl)phenylphosphine oxide (BBrPPO) is a phosphine oxide compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrOP. The presence of bromine atoms enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of BBrPPO has been explored in various studies, focusing on its antibacterial and cytotoxic effects.
Antibacterial Activity
BBrPPO exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that compounds with similar structures showed activity in the range of 3–4 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
This compound | Bacillus subtilis | 3.5 |
This compound | Staphylococcus aureus | 4.0 |
These findings suggest that BBrPPO could serve as a lead compound for developing new antibacterial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of BBrPPO on various cancer cell lines. The compound demonstrated notable cytotoxicity against the HL-60 leukemia cell line, with an IC50 value of approximately 25 µM .
Cell Line | IC50 (µM) |
---|---|
HL-60 | 25.03 ± 2.07 |
A549 (lung cancer) | >30 |
NIH/3T3 (fibroblast) | >30 |
The cytotoxic effects indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The mechanism by which BBrPPO exerts its biological effects is not fully elucidated. However, phosphine oxides are known to interact with cellular components, potentially leading to oxidative stress and apoptosis in cancer cells. The presence of bromine may enhance these interactions by facilitating electron transfer processes.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of phosphine oxides to enhance their biological properties. For instance, modifications to the phenyl groups have been shown to improve antibacterial efficacy while maintaining low cytotoxicity towards normal cells .
In one study, derivatives containing substituents such as methyl or ethyl groups on the phenyl rings exhibited increased potency against resistant bacterial strains compared to BBrPPO itself . This highlights the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNHDJCYWEAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93869-52-4 | |
Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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